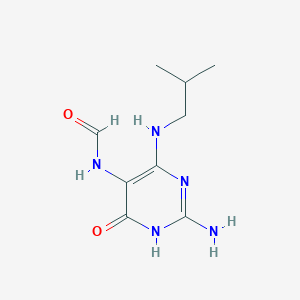
Cyclopentylmethyl diphenylphosphinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopentylmethyl diphenylphosphinate is an organophosphorus compound characterized by the presence of a cyclopentylmethyl group and two phenyl groups attached to a phosphinate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of cyclopentylmethyl diphenylphosphinate typically involves the reaction of diphenylphosphinic chloride with cyclopentylmethyl alcohol under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:
(C6H5)2P(O)Cl+C5H9CH2OH→(C6H5)2P(O)OCH2C5H9+HCl
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: Cyclopentylmethyl diphenylphosphinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphinate group to phosphine.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often require catalysts or specific reagents like Grignard reagents.
Major Products:
Oxidation: Formation of diphenylphosphine oxide.
Reduction: Formation of diphenylphosphine.
Substitution: Formation of substituted phosphinates with various functional groups.
Applications De Recherche Scientifique
Cyclopentylmethyl diphenylphosphinate has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of cyclopentylmethyl diphenylphosphinate involves its interaction with molecular targets through its phosphinate group. The compound can act as a ligand, coordinating with metal ions and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Cyclopentylmethyl diphenylphosphinate can be compared with other similar organophosphorus compounds, such as:
- Diphenylphosphinic acid
- Cyclopentylmethyl phosphine oxide
- Diphenylphosphine
Uniqueness: this compound is unique due to its specific combination of cyclopentylmethyl and diphenyl groups, which confer distinct chemical properties and reactivity compared to other organophosphorus compounds.
Propriétés
Numéro CAS |
91237-89-7 |
|---|---|
Formule moléculaire |
C18H21O2P |
Poids moléculaire |
300.3 g/mol |
Nom IUPAC |
[cyclopentylmethoxy(phenyl)phosphoryl]benzene |
InChI |
InChI=1S/C18H21O2P/c19-21(17-11-3-1-4-12-17,18-13-5-2-6-14-18)20-15-16-9-7-8-10-16/h1-6,11-14,16H,7-10,15H2 |
Clé InChI |
YCUMUHQIYDAALO-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)COP(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


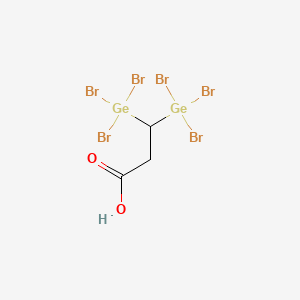
![1-[(Benzenesulfonyl)methyl]-2-(bromomethyl)-3-methylbenzene](/img/structure/B14349144.png)

![1-[(10-Bromodecyl)oxy]naphthalene](/img/structure/B14349168.png)
![N-[1-(4-Cyanophenyl)-3-(diethylamino)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B14349170.png)



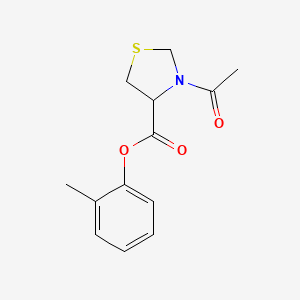

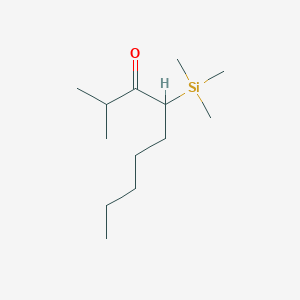
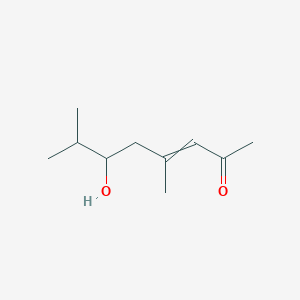
![1-[(But-2-en-1-yl)oxy]-3-ethoxypropan-2-ol](/img/structure/B14349213.png)
